Cyhexatin

説明

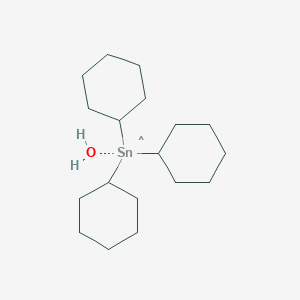

Cyhexatin, also known as tricyclohexyltin hydroxide, is an organometallic compound of tin with the chemical formula (C6H11)3SnOH. It is primarily used as an acaricide in agriculture to control mite populations on various crops. This compound appears as colorless crystals or a white crystalline powder and is nearly odorless .

準備方法

Synthetic Routes and Reaction Conditions: Cyhexatin can be synthesized through the reaction of cyclohexylmagnesium bromide with tin tetrachloride, followed by hydrolysis. The reaction conditions typically involve:

Reactants: Cyclohexylmagnesium bromide and tin tetrachloride.

Solvent: Anhydrous ether.

Temperature: Controlled to avoid excessive heat which can lead to decomposition.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

Large-scale reactors: To handle bulk quantities of reactants.

Purification steps: Such as recrystallization to ensure high purity of the final product

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, especially when exposed to strong oxidizers.

Reduction: It is less commonly involved in reduction reactions due to its stable tin(IV) state.

Substitution: this compound can react with strong acids, acting as a base to form salts.

Common Reagents and Conditions:

Oxidizers: Such as hydrogen peroxide or potassium permanganate.

Acids: Strong acids like hydrochloric acid or sulfuric acid for substitution reactions.

Major Products:

Oxidation: Dicyclohexyltin oxide and cyclohexylstannanoic acid.

Substitution: Various tin salts depending on the acid used.

科学的研究の応用

Chemical Properties and Mechanism of Action

Cyhexatin (chemical formula: CHSn) acts as a contact and systemic miticide. It disrupts the growth and reproduction of mites by inhibiting their ability to synthesize essential lipids, leading to cellular dysfunction. The compound has been shown to affect various biological pathways in both target organisms and non-target species, raising concerns about its environmental impact and safety for human consumption.

Crop Utilization

This compound is primarily utilized in the following crops:

| Crop | Application Rate (mg/kg) | Countries Used |

|---|---|---|

| Apples | 0.01 - 0.1 | France, Italy, Netherlands |

| Grapes | 0.01 - 0.1 | France, Spain |

| Citrus Fruits | 0.01 - 0.1 | Brazil, Spain |

| Peaches | 0.01 - 0.1 | France, Italy |

| Pears | 0.01 - 0.1 | Italy |

These applications are supported by numerous supervised trials conducted under Good Laboratory Practice (GLP) guidelines .

Efficacy Studies

Research indicates that this compound demonstrates high efficacy against various mite species. For instance, studies show significant reductions in mite populations on treated crops compared to untreated controls, confirming its role as a critical tool in integrated pest management strategies .

Developmental Toxicity

This compound has been associated with developmental toxicity in several studies. Notably, research on zebrafish has shown that exposure to this compound disrupts endocrine functions, leading to behavioral inhibition and DNA hypomethylation .

Key Findings:

- NOAEL (No Observed Adverse Effect Level) : 0.5 mg/kg/day based on rabbit studies.

- LOAEL (Lowest Observed Adverse Effect Level) : 0.75 mg/kg/day linked to hydrocephaly .

Long-term Effects

Long-term studies involving rodents have indicated that this compound may not induce significant carcinogenic effects; however, it has been linked to reproductive toxicity at certain doses . The compound's potential for bioaccumulation raises concerns regarding chronic exposure risks.

Regulatory Status

Due to its toxicological profile, this compound has faced regulatory scrutiny leading to its withdrawal from the market in several regions due to concerns over teratogenic effects . The European Food Safety Authority (EFSA) has recommended lowering maximum residue levels (MRLs) for this compound in food products based on a comprehensive risk assessment .

Case Study 1: Field Trials on Grapes

In a series of field trials conducted across Europe (France, Italy), this compound was applied at varying rates to assess its effectiveness against grape pests. Results indicated a consistent reduction in mite populations with minimal residue levels detected post-harvest.

- Application Rate : 0.05 mg/kg

- Efficacy : 85% reduction in pest populations

- Residue Levels : Below MRLs established by regulatory bodies

Case Study 2: Impact on Non-target Species

A study investigating the impact of this compound on beneficial insects highlighted potential ecological risks associated with its use. The findings suggested that while this compound effectively controls target pests, it also adversely affects non-target species such as bees and predatory mites.

- Impact Assessment : Significant decline in bee populations observed within treated areas.

- Recommendations : Implementing buffer zones around treated fields to mitigate non-target exposure.

作用機序

Cyhexatin exerts its effects primarily by inhibiting mitochondrial ATP synthase, an enzyme critical for energy production in cells. This inhibition disrupts the production of ATP, leading to cellular energy deficits and ultimately cell death. This mechanism is particularly effective against mites and other pests .

類似化合物との比較

Azocyclotin: Chemically related to cyhexatin and also used as an acaricide. It breaks down into this compound and 1,2,4-triazole.

Fenbutatin-oxide: Another organotin compound used against mites, particularly on fruits and ornamentals.

Uniqueness of this compound: this compound is unique due to its high selectivity and effectiveness as an acaricide. Its stability in neutral and alkaline conditions and its ability to form various tin salts through substitution reactions make it a versatile compound in agricultural and industrial applications .

生物活性

Cyhexatin, a member of the organotin compound family, has been widely studied for its biological activity, particularly in agricultural applications as a pesticide. However, its safety profile and environmental impact have raised significant concerns, leading to its withdrawal from several markets. This article explores the biological activity of this compound, including its biochemical properties, toxicological effects, and efficacy against various pests and fungi.

Chemical Structure and Properties

This compound is an organotin compound with the chemical formula CHSn. It is characterized by its three cyclohexyl groups attached to a central tin atom. This structure contributes to its effectiveness as a pesticide but also raises concerns regarding toxicity and environmental persistence.

This compound acts primarily as a fungicide and acaricide. Its mode of action involves disrupting cellular processes in target organisms, particularly affecting the mitochondrial function and inhibiting respiratory enzymes. This disruption leads to impaired energy production and ultimately results in cell death.

Biological Activity Against Fungi

Research has demonstrated that this compound exhibits significant antifungal activity against various fungal species. A study evaluated its effectiveness against nine different fungi at a concentration of 50 μg/mL, with results summarized in Table 1 below.

| Compound | Alternaria solani (AS) | Cercospora arachidicola (CA) | Gibberella zeae (GZ) | Physalospora piricola (PP) | Botrytis cinerea (BC) | Sclerotinia sclerotiorum (SS) | Rhizoctonia cerealis (RC) | Pellicularia sasakii (PS) | Phytophthora infestans (PI) |

|---|---|---|---|---|---|---|---|---|---|

| This compound | 40.0% | 55.0% | 79.7% | 87.7% | 58.0% | 72.4% | 88.9% | 88.1% | 61.9% |

| Control | 20.0% | 5.0% | 97.6% | 94.7% | 25.8% | 100.0% | 87.5% | 98.3% | 90.4% |

The data indicates that this compound shows broad-spectrum antifungal activity, particularly effective against Physalospora piricola, Rhizoctonia cerealis, and Pellicularia sasakii, with inhibition rates exceeding 87%.

Toxicological Profile

Despite its efficacy, this compound has been associated with various toxicological effects:

- Teratogenicity : Studies have shown that this compound can cause teratogenic effects in rabbits when administered both orally and dermally . This has raised alarms regarding its use in agricultural settings where exposure to humans and livestock is possible.

- Biochemical Absorption : In rat studies, this compound was absorbed effectively through oral administration, with peak blood levels observed within three to four hours post-dosing . The compound showed a half-life of approximately 8 hours in maternal blood, indicating significant retention in biological systems.

- Chronic Toxicity : Long-term exposure studies have indicated potential neurotoxic effects and weight loss in test subjects . The primary target organs affected include the liver and kidneys.

Environmental Impact

The persistence of this compound in the environment poses risks to non-target organisms and ecosystems. Its ability to bioaccumulate raises concerns about long-term ecological effects, particularly in aquatic environments where runoff may occur .

Regulatory Status

Due to its toxicity profile and environmental concerns, this compound has been withdrawn from the market in several countries . Regulatory bodies continue to evaluate its maximum residue levels (MRLs) in food products to mitigate risks associated with human consumption.

特性

InChI |

InChI=1S/3C6H11.H2O.Sn/c3*1-2-4-6-5-3-1;;/h3*1H,2-6H2;1H2; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGCNRZFAUBJVPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)[Sn](C2CCCCC2)C3CCCCC3.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35OSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1032357 | |

| Record name | Cyhexatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Technical cyhexatin is a nearly odorless white crystalline powder that has no true melting point but degrades to bis(tricyclohexyl)tin oxide at 121 to 131 °C which decomposes at 228 °C; a melting point of 195-198 °C is also reported. Very insoluble in water (less than 1 mg/L at 25 °C), but wettable by water. Soluble in some organic solvents (acetone 1.3 g/L; xylenes 3.6 g/L; carbon tetrachloride 28 g/L; dichloromethane 34 g/L). Used as an acaricide (an agent to kill plant-feeding mites) in almonds, walnuts, hops and some fruits., Colorless to white, nearly odorless, crystalline powder; (insecticide); [NIOSH], Colorless to white, nearly odorless, crystalline powder., Colorless to white, nearly odorless, crystalline powder. [insecticide] | |

| Record name | CYHEXATIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25016 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyhexatin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/388 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYHEXATIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/213 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyhexatin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0172.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

442 °F at 760 mmHg (Decomposes) (NIOSH, 2023), 442 °F (decomposes), 442 °F (Decomposes) | |

| Record name | CYHEXATIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25016 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYHEXATIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/213 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyhexatin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0172.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), In water <1 mg/l (25 °C), In acetone 1.3 g/kg at 25 °C; in chloroform 216 g/kg at 25 °C; in methanol 37 g/kg at 25 °C; in toluene 10 g/kg at 25 °C; in dichloromethane 34 g/kg at 25 °C; in carbon tetrachloride 28 g/kg at 25 °C; in benzene 16 g/kg at 25 °C; in xylene 3.6 g/kg at 25 °C, Insoluble | |

| Record name | CYHEXATIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25016 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICYCLOHEXYLTIN HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1782 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyhexatin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0172.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), Negligible (25 °C), 0 mmHg (approx) | |

| Record name | CYHEXATIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25016 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICYCLOHEXYLTIN HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1782 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYHEXATIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/213 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyhexatin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0172.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

White crystalline powder | |

CAS No. |

13121-70-5 | |

| Record name | CYHEXATIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25016 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyhexatin [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013121705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyhexatin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179742 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyhexatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyhexatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYHEXATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YJV11QB4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRICYCLOHEXYLTIN HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1782 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYHEXATIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/213 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Stannane, tricyclohexylhydroxy- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/WH8583B0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

383 °F (NIOSH, 2023), 196 °C, 383 °F | |

| Record name | CYHEXATIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25016 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICYCLOHEXYLTIN HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1782 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYHEXATIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/213 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyhexatin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0172.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。